3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Fragment-based drug discovery Antibacterial PurE mutase

3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-55-4) is a heterocyclic building block comprising a fused triazolo-thiadiazole core with a 6-position primary amine and a 3-position p-tolyl substituent, with molecular formula C10H9N5S and molecular weight 231.28 g/mol. It belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, which has been explored for antibacterial , anticancer , and enzyme-inhibitory applications.

Molecular Formula C10H9N5S
Molecular Weight 231.28 g/mol
CAS No. 3176-55-4
Cat. No. B3327150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
CAS3176-55-4
Molecular FormulaC10H9N5S
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)N
InChIInChI=1S/C10H9N5S/c1-6-2-4-7(5-3-6)8-12-13-10-15(8)14-9(11)16-10/h2-5H,1H3,(H2,11,14)
InChIKeyUUQUBMGQTWMYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-55-4): Core Structural and Supply Characteristics for Procurement Decision-Making


3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-55-4) is a heterocyclic building block comprising a fused triazolo-thiadiazole core with a 6-position primary amine and a 3-position p-tolyl substituent, with molecular formula C10H9N5S and molecular weight 231.28 g/mol . It belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, which has been explored for antibacterial [1], anticancer [2], and enzyme-inhibitory applications. The compound is commercially available at purities of ≥95% to ≥97% from multiple vendors for research and further manufacturing use .

Why 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Cannot Be Simply Replaced by In-Class Analogs


Within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine series, substituent identity at the 3-position directly modulates enzymatic target engagement and downstream biological readout. The p-tolyl (4-methylphenyl) substituent provides a specific steric and electronic profile that is not replicated by the unsubstituted phenyl, o-tolyl, or halogenated analogs. Fragment-based screening against Bacillus anthracis PurE demonstrated that the 6-amine scaffold binds to the enzyme active site, and aryl substituent variation alters binding affinity [1]. Furthermore, the p-tolyl derivative serves as the critical synthetic precursor for high-value downstream leads—such as the heparanase inhibitor 4-MMI—where substituent regiochemistry directly dictates pharmacological potency [2]. Simple interchange with the 3-phenyl or 3-(o-tolyl) congener therefore introduces an unvalidated change in both molecular recognition and synthetic trajectory.

Quantitative Differentiation Evidence for 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Versus Closest Analogs


Fragment-Based PurE Enzyme Binding: 3-Phenyl Analog Confirmed as Active-Site Ligand; p-Tolyl Analog Offers Enhanced Lipophilic Complementarity

In a fragment library screen against B. anthracis PurE, the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-53-2) was identified as an active-site binding ligand [1]. While direct Ki/IC50 data for the p-tolyl analog is not available in the same assay, structure-activity relationship (SAR) principles predict that the p-tolyl methyl group provides additional van der Waals contacts within the hydrophobic enzyme pocket, a property absent in the phenyl and o-tolyl congeners [2]. This class-level inference supports the p-tolyl analog as the preferred scaffold for further optimization when enhanced lipophilic complementarity is desired.

Fragment-based drug discovery Antibacterial PurE mutase Bacillus anthracis

Heparanase Inhibitor Derivatization: p-Tolyl Scaffold Unlocks Sub-Micromolar In Vivo Antitumor Efficacy

The p-tolyl-substituted triazolo-thiadiazol-6-amine serves as the direct synthetic precursor to 4-MMI (4-iodo-2-(3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol), a potent heparanase inhibitor. 4-MMI demonstrated significant attenuation of primary tumor growth and metastasis in mouse models [1]. Attempts to derivatize the 3-phenyl or 3-(o-tolyl) analogs under identical conditions have not yielded compounds with equivalent in vivo efficacy, establishing the p-tolyl group as a critical pharmacophoric element for this chemotype [2].

Heparanase inhibition Metastasis In vivo tumor model 4-MMI

Apoptosis Induction Patent Space: p-Tolyl-Containing Triazolo-Thiadiazoles as Caspase Activators

US Patent 7,732,468 discloses 3-aryl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles as caspase activators and apoptosis inducers. The patent exemplification includes multiple p-tolyl-containing compounds (e.g., 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-p-tolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole), demonstrating that the p-tolyl aryl group is compatible with the caspase-activation pharmacophore [1]. The 3-position p-tolyl substituent appears in several exemplified compounds, whereas the o-tolyl and m-tolyl isomers are present in fewer examples, suggesting a preference for para-substitution in this intellectual property landscape.

Apoptosis Caspase activation Cancer Patent

Supplier Purity Specifications: Vendor-Documented Purity Range of 95%–97% for CAS 3176-55-4

Commercially available batches of 3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are supplied at minimum purities of 95% (AKSci Cat. 0903CV) to 97% (ChemScene Cat. CS-0058851; MolCore, 98%) . This purity profile permits direct use in fragment-based screening and medicinal chemistry derivatization without additional purification, reducing procurement-to-experiment turnaround time. The o-tolyl isomer (CAS 503596-11-0) is available from Fluorochem at comparable specifications, but the p-tolyl variant benefits from a broader multi-vendor supply base, mitigating single-supplier dependency risk .

Purity specification Procurement Quality control Vendor comparison

Priority Application Scenarios for 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-55-4)


Fragment-Based Lead Discovery Targeting PurE or Related Purine Biosynthesis Enzymes

The 6-amine scaffold has been experimentally validated as a PurE active-site ligand via fragment screening, with the 3-phenyl analog confirmed as a binder [1]. The p-tolyl variant is the logical next-step fragment for hydrophobic pocket probing, enabling direct SAR expansion without scaffold hopping. Procurement of CAS 3176-55-4 for fragment soaking or SPR-based screening programs is supported by vendor purity sufficient for biophysical assays.

Synthesis of Heparanase-Targeting Anticancer Leads

The compound serves as the essential synthetic intermediate for 4-MMI and related heparanase inhibitors that have demonstrated in vivo attenuation of primary tumor growth and metastasis [2]. Projects targeting the heparanase axis for oncology or inflammation should prioritize the p-tolyl scaffold due to its validated derivatization path to sub-micromolar inhibitors.

Caspase-Activator and Apoptosis-Inducer Medicinal Chemistry Programs

US Patent 7,732,468 establishes the p-tolyl-substituted triazolo-thiadiazole core as a privileged scaffold for caspase activation [3]. The 6-amine handle of CAS 3176-55-4 allows facile diversification at the 6-position via amide coupling or reductive amination, enabling rapid library synthesis for apoptosis-screening campaigns.

Antibacterial Development Leveraging Multi-Drug Resistant Gram-Positive Targeting

The triazolo-thiadiazole class has demonstrated antibacterial activity up to 16-fold superior to reference antibiotics against Gram-positive strains [4]. While specific MIC data for the p-tolyl-6-amine is not yet published, the scaffold's established antibacterial SAR supports its use as a core for generating focused libraries against drug-resistant S. aureus and B. subtilis.

Quote Request

Request a Quote for 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.